
5-Amino-4-hydroxynaphthalene-1,3-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4-hydroxynaphthalene-1,3-disulfonic acid: is an organic compound with the molecular formula C10H9NO7S2 and a molecular weight of 319.31 g/mol . It is a derivative of naphthalene, substituted with amino, hydroxyl, and disulfonic acid groups. This compound is known for its applications in the synthesis of dyes and pigments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 5-Amino-4-hydroxynaphthalene-1,3-disulfonic acid typically involves the sulfonation of naphthalene derivatives. One common method is the disulfonation of naphthalene with oleum, followed by further sulfonation to obtain the desired disulfonic acid derivative . The reaction conditions often include controlled temperatures and the use of strong acids like sulfuric acid.
Industrial Production Methods: In industrial settings, the production of this compound involves similar sulfonation processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity. The process may also involve purification steps such as crystallization and filtration to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Amino-4-hydroxynaphthalene-1,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or hydroxyl derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents such as sulfuric acid, nitric acid, and various halogens are employed.
Major Products: The major products formed from these reactions include various naphthalene derivatives, such as quinones, amines, and substituted naphthalenes .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Amino-4-hydroxynaphthalene-1,3-disulfonic acid is used as a precursor in the synthesis of dyes and pigments. It serves as an intermediate in the production of azo dyes, which are widely used in textile and printing industries .
Biology and Medicine: This compound has applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. It is also used in the development of diagnostic reagents and pharmaceuticals .
Industry: In industrial applications, it is utilized in the manufacture of specialty chemicals, including surfactants and corrosion inhibitors. Its unique chemical properties make it valuable in various formulations .
Mécanisme D'action
The mechanism of action of 5-Amino-4-hydroxynaphthalene-1,3-disulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonic acid groups enable it to form strong ionic bonds with positively charged sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
- 1-Amino-8-naphthol-2,4-disulfonic acid
- Naphthalene-1,5-disulfonic acid (Armstrong’s acid)
- 2-Amino-5-naphthol-1,7-disulfonic acid
Comparison: Compared to these similar compounds, 5-Amino-4-hydroxynaphthalene-1,3-disulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. For instance, its combination of amino and hydroxyl groups enhances its reactivity and solubility, making it particularly useful in dye synthesis .
Propriétés
Numéro CAS |
74165-63-2 |
|---|---|
Formule moléculaire |
C10H9NO7S2 |
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
5-amino-4-hydroxynaphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C10H9NO7S2/c11-6-3-1-2-5-7(19(13,14)15)4-8(20(16,17)18)10(12)9(5)6/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18) |
Clé InChI |
REQKPLYMJDCARD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)N)C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


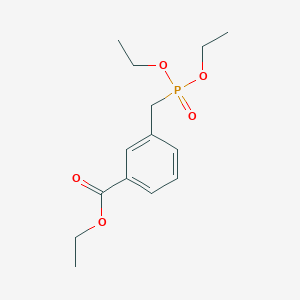

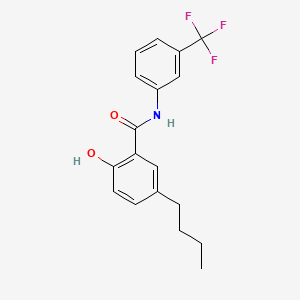
![3-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6-dihydrobenzo[b][1]benzothiepin-9-ol;dihydrochloride](/img/structure/B14449690.png)
![N'-[4-(2-Cyclohexylethoxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14449691.png)
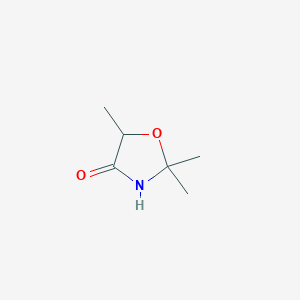
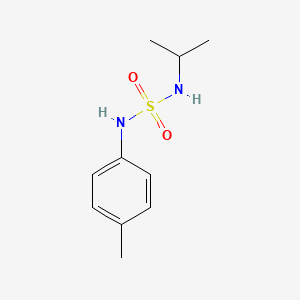

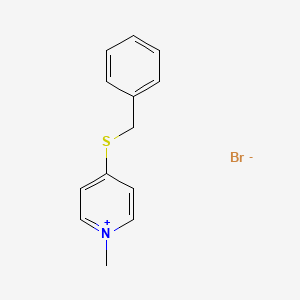

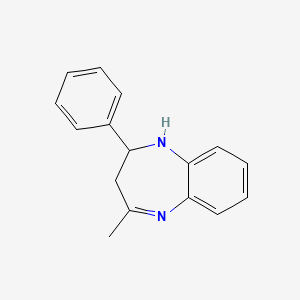

![6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine](/img/structure/B14449741.png)
![(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid](/img/structure/B14449742.png)
